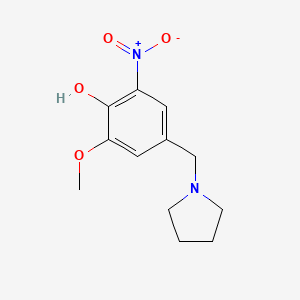
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MNPA is a member of the phenol family and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is not fully understood. However, studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can modulate the activity of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can have various biochemical and physiological effects. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential therapeutic applications. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. Another advantage is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is relatively easy to synthesize using standard laboratory techniques.
One limitation of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can cause cytotoxicity in certain cell lines at high concentrations. Another limitation is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol research. One area of research could focus on the development of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as a potential treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol and its potential toxic effects in vivo.
Métodos De Síntesis
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-4-nitrophenol with formaldehyde and pyrrolidine in the presence of hydrochloric acid. This reaction produces 2-methoxy-4-(1-pyrrolidinylmethyl)-4-nitrophenol. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the nitration of the amino group using nitric acid to produce 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol.
Aplicaciones Científicas De Investigación
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-inflammatory agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation.
Another area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-cancer agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-methoxy-6-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-11-7-9(8-13-4-2-3-5-13)6-10(12(11)15)14(16)17/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLSGFLZZDZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
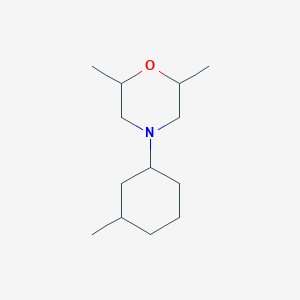
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
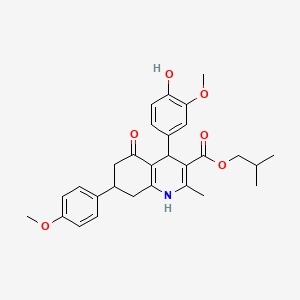
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

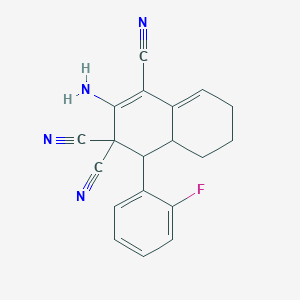
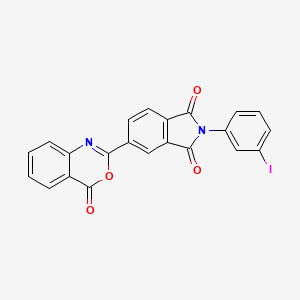
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)